Oseltamivir-d3 Acid

Description

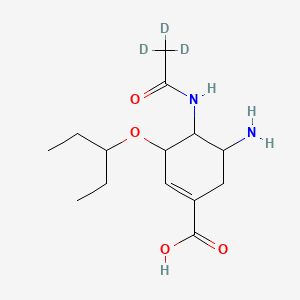

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oseltamivir-d3 Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir-d3 Acid is the deuterated, stable isotope-labeled form of Oseltamivir Acid (Oseltamivir Carboxylate). Oseltamivir, marketed as Tamiflu®, is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Upon oral administration, oseltamivir is rapidly absorbed and extensively metabolized by hepatic esterases into its active metabolite, Oseltamivir Acid.[3][4] This active form is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells and the further spread of the virus in the body.[4]

Due to its chemical and isotopic stability, this compound serves as an ideal internal standard for the quantitative analysis of Oseltamivir Acid in biological matrices by mass spectrometry.[5] Its use is critical in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies to ensure the accuracy and precision of the analytical results.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |

| Molecular Formula | C₁₄H₂₁D₃N₂O₄ |

| Molecular Weight | 287.37 g/mol |

| CAS Number | 1242184-43-5 |

| Appearance | Neat |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

Biological Fate and Metabolism

Oseltamivir is a prodrug that undergoes extensive first-pass metabolism in the liver. Hepatic carboxylesterases hydrolyze the ethyl ester group of oseltamivir to form the active metabolite, Oseltamivir Acid.[3][4] This biotransformation is essential for the drug's antiviral activity. Oseltamivir Acid is then eliminated from the body primarily through the kidneys.[8]

Metabolic activation of Oseltamivir.

Experimental Protocols: Bioanalytical Method

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of oseltamivir and its active metabolite in biological samples, most commonly human plasma.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting oseltamivir and Oseltamivir Acid from human plasma involves solid-phase extraction.[6]

-

To 300 µL of human plasma, add the internal standards, including this compound.

-

Perform a solid-phase extraction using a suitable sorbent (e.g., Oasis® HLB).

-

Wash the extraction cartridge to remove interfering substances.

-

Elute the analytes and the internal standard from the cartridge.

-

The eluate can be directly injected into the LC-MS/MS system.

Solid-phase extraction workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC-MS/MS conditions for the analysis of oseltamivir and Oseltamivir Acid.

Table 1: Chromatographic Conditions [6][9]

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB-C18 (50x4.6mm, 3.5µm) or equivalent |

| Mobile Phase | Methanol and 0.1% Formic Acid (60:40, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 2.5 min |

Table 2: Mass Spectrometric Conditions [4][6]

| Parameter | Oseltamivir | Oseltamivir Acid | This compound (IS) |

| Mass Spectrometer | API 4000 or equivalent | API 4000 or equivalent | API 4000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 313.4 → 225.1 | 285.3 → 138.0 | 288.3 → 200.0 |

| Dwell Time | 200 ms | 200 ms | 200 ms |

Method Validation and Performance

Validated bioanalytical methods using this compound as an internal standard have demonstrated high sensitivity, accuracy, and precision.

Table 3: Method Validation Parameters [5][6][10]

| Parameter | Oseltamivir | Oseltamivir Acid |

| Linearity Range | 0.5 - 200 ng/mL | 2.0 - 800 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL |

| Mean Extraction Recovery | 94.4% | 92.7% |

| Precision (RSD) | ≤15% | ≤15% |

| Accuracy | Within ±15% of nominal values | Within ±15% of nominal values |

Synthesis of Oseltamivir (Illustrative)

While the specific deuteration process for this compound is proprietary, the total synthesis of oseltamivir is well-documented and often starts from naturally available (-)-shikimic acid.[1] The synthesis involves multiple steps, including esterification, protection of functional groups, and the stereoselective introduction of amino and acetamido groups.

General synthetic pathway of Oseltamivir.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite of oseltamivir in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for supporting pharmacokinetic and clinical studies of this important antiviral drug. The detailed experimental protocols and performance data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with oseltamivir.

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. cmaj.ca [cmaj.ca]

- 3. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 10. Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic - PMC [pmc.ncbi.nlm.nih.gov]

Oseltamivir-d3 Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties of Oseltamivir-d3 Acid, a deuterated isotopologue of Oseltamivir Acid. Oseltamivir Acid is the active metabolite of the antiviral drug Oseltamivir, a potent inhibitor of the neuraminidase enzyme of influenza viruses A and B.[1][2] The incorporation of deuterium atoms into the N-acetyl group of Oseltamivir Acid makes it an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as a stable isotope-labeled internal standard for accurate quantification by mass spectrometry.[1][3]

Core Chemical Properties

This compound, also known by its synonyms GS-4071-d3 and Ro 64-0802-d3, possesses a molecular formula of C₁₄H₂₁D₃N₂O₄ and a molecular weight of 287.37 g/mol .[4][5][6] Its unique structure, featuring three deuterium atoms on the acetyl group, provides a distinct mass shift that is crucial for its application as an internal standard in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁D₃N₂O₄ | [4][5][6] |

| Molecular Weight | 287.37 g/mol | [4][5][6] |

| CAS Number | 1242184-43-5 | [4][5] |

| Purity | >95% (via HPLC) | [4][5] |

| Isotopic Enrichment | >95% | [5] |

| Solubility | ≥ 5 mg/mL in DMSO | |

| Melting Point | Not available for deuterated form. (Non-deuterated: 185.0 °C) | |

| Boiling Point | Not available for deuterated form. (Non-deuterated: 508.7 °C) |

Synthesis and Isotopic Labeling

The synthesis of Oseltamivir has been extensively documented, with various routes developed to improve efficiency and yield.[7][8][9] The synthesis of this compound follows a similar pathway, with the key modification being the introduction of the deuterated acetyl group. This is typically achieved in the final stages of the synthesis, often by reacting the amino precursor with deuterated acetic anhydride ((CD₃CO)₂O) or a similar deuterated acetylating agent.

Below is a logical workflow diagram illustrating the key step of deuteration in the synthesis of this compound.

Caption: Logical workflow for the deuteration step in this compound synthesis.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of oseltamivir and its active metabolite in biological matrices.

Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To accurately quantify the concentration of oseltamivir and its active metabolite (oseltamivir acid) in plasma samples using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

To a 200 µL aliquot of human plasma, 50 µL of a working solution of this compound (internal standard) is added.

-

The sample is deproteinized, typically with a protein precipitating agent like acetonitrile or through solid-phase extraction (SPE).

-

The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Oseltamivir Acid: The transition m/z 285.2 → 138.1 is often monitored.[3]

-

This compound: The transition m/z 288.2 → 141.1 is monitored. The 3-dalton mass shift due to the deuterium atoms allows for clear differentiation from the non-deuterated analyte.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the sample by referencing a calibration curve.

-

The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision in the quantification of oseltamivir and its metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Oseltamivir Phosphonate Congeners as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TRC-O700982-1MG | LGC Standards [lgcstandards.com]

- 5. sussex-research.com [sussex-research.com]

- 6. scbt.com [scbt.com]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. A synthesis of oseltamivir (Tamiflu) starting from D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

Oselamivir-d3 Acid: A Technical Guide for Researchers

CAS Number: 1242184-43-5

This technical guide provides an in-depth overview of Oseltamivir-d3 Acid, a deuterated isotopologue of Oseltamivir Acid. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, synthesis, and applications, with a focus on its use in analytical methodologies.

Core Concepts and Properties

This compound is the deuterated form of Oseltamivir Acid (also known as oseltamivir carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®).[1][2] The "-d3" designation indicates that three hydrogen atoms in the acetyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1242184-43-5 | [5] |

| Molecular Formula | C₁₄H₂₁D₃N₂O₄ | [5] |

| Molecular Weight | 287.37 g/mol | [5] |

| Alternate Names | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; Oseltamivir-d3 Carboxylic Acid | [5] |

| Purity | >95% (via HPLC) | [6] |

| Isotopic Enrichment | >95% | [6] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | -20°C for long-term storage | [6] |

Mechanism of Action of the Parent Compound

This compound itself is not pharmacologically active but serves as an analytical tool. Its non-deuterated counterpart, Oseltamivir Acid, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2][3] Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir acid prevents the spread of the virus to other cells.[2]

The following diagram illustrates the mechanism of action of oseltamivir acid.

Caption: Mechanism of oseltamivir acid in inhibiting viral release.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would follow the established routes for oseltamivir, with the introduction of the deuterium label at the appropriate step. The commercial synthesis of oseltamivir often starts from shikimic acid or quinic acid.[8] An azide-free synthesis has also been developed by Roche.[9]

The key step for producing the deuterated version would involve using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, during the acylation of the amino group at the C4 position of the cyclohexene ring.

The following diagram outlines a generalized synthetic workflow for oseltamivir, highlighting the introduction of the deuterium label.

Caption: Generalized synthetic pathway for this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in pharmacokinetic and bioequivalence studies of oseltamivir.[4] Its stable isotopic label ensures that it has nearly identical chemical and physical properties to the non-deuterated analyte, but a different mass, allowing for accurate quantification by mass spectrometry.

Experimental Protocol: Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.[4][10]

Objective: To simultaneously quantify the concentrations of oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

Oseltamivir and Oseltamivir Carboxylate reference standards

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of oseltamivir, oseltamivir carboxylate, and this compound in methanol.

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into blank human plasma.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 200 µL of plasma sample, add the internal standard solution (this compound).

-

Precondition the SPE cartridges with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes and the internal standard with methanol.

-

The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water.

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Oseltamivir: m/z 313.2 → 285.2

-

Oseltamivir Carboxylate: m/z 285.2 → 138.1

-

This compound: m/z 288.2 → 141.1

-

-

-

-

Data Analysis:

-

Quantify the concentrations of oseltamivir and oseltamivir carboxylate in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for the bioanalysis of oseltamivir using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of oseltamivir and its active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for supporting pharmacokinetic, bioequivalence, and other clinical and preclinical studies. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively utilize this stable isotope-labeled compound in their work.

References

- 1. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]

- 2. Oseltamivir acid D3 | CAS#:1242184-43-5 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. sussex-research.com [sussex-research.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. york.ac.uk [york.ac.uk]

- 10. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Oseltamivir-d3 Acid: A Technical Overview for Researchers

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on Oseltamivir-d3 Acid. It covers the core physicochemical properties, analytical methodologies, and the biological context of its non-deuterated counterpart, oseltamivir.

Core Compound Data

This compound is the deuterated form of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative mass spectrometry-based assays.

| Property | Value | Source(s) |

| Molecular Weight | 287.37 g/mol | [1] |

| Chemical Formula | C₁₄H₂₁D₃N₂O₄ | [1] |

| Synonyms | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexence-1-carboxylic Acid, Oseltamivir-d3 Carboxylic Acid | [1] |

Metabolic Pathway and Mechanism of Action

Oseltamivir phosphate, the administered prodrug, is biologically inactive. It undergoes rapid conversion in the liver by carboxylesterases to its active form, oseltamivir carboxylate (the non-deuterated analogue of this compound).[2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[4][5]

Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[4][5] By competitively inhibiting this enzyme, oseltamivir carboxylate prevents the release and spread of progeny virions, thereby curtailing the progression of the infection.[4][5]

Experimental Protocols

Quantitative Analysis of Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous determination of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma.[6] this compound can be used as an internal standard in such assays.

1. Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Oseltamivir Carboxylate and this compound (as the internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the Oseltamivir Carboxylate stock solution with a methanol-water (1:1, v/v) mixture to create calibration standards.

-

Prepare a working IS solution by diluting the this compound stock solution.

2. Sample Preparation (Solid Phase Extraction):

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution and vortex.

-

Add 500 µL of 1.0% formic acid in water and vortex.

-

Centrifuge the samples at approximately 3200 x g for 2 minutes.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge twice with 1% formic acid in water.

-

Elute the analytes from the cartridge.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Oseltamivir Carboxylate: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 285.1 → 138.1).[6]

-

This compound (IS): Monitor the corresponding deuterated transition.

-

-

4. Data Analysis:

-

Quantify the concentration of Oseltamivir Carboxylate in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Synthesis of Oseltamivir from Shikimic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for producing the antiviral drug Oseltamivir (Tamiflu®) starting from the chiral precursor, (-)-shikimic acid. Sourced from the seeds of the Chinese star anise (Illicium verum) or produced through fermentation, shikimic acid offers a crucial and stereochemically rich starting point for the synthesis of this vital medication.[1][2][3] This document details the seminal Roche industrial synthesis, the azide-free Karpf-Trussardi modification, and a notably efficient synthesis developed by Shi and colleagues. Each methodology is presented with detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of Oseltamivir from shikimic acid involves the strategic manipulation of the cyclohexene core to introduce the requisite amino and acetamido groups, as well as the 3-pentyloxy side chain, all while maintaining the correct stereochemistry at three chiral centers.[1] The primary approaches discussed herein are the industry-standard Roche synthesis, which utilizes azide intermediates, an azide-free variant to mitigate safety concerns, and a more recent, streamlined process with improved overall yield.

The Roche Industrial Synthesis

The commercial production of Oseltamivir, pioneered by Gilead Sciences and scaled by Hoffmann-La Roche, is a multi-step process that has been highly optimized for large-scale manufacturing.[4][5] A key feature of this route is the use of potentially hazardous azide reagents to introduce the nitrogen functionalities.[4] The overall yield of this synthesis is approximately 17-22% from (-)-shikimic acid.[1]

Experimental Protocol:

The synthesis commences with the esterification of (-)-shikimic acid to ethyl shikimate. This is followed by the protection of the 3- and 4-hydroxyl groups and mesylation of the 5-hydroxyl group. The subsequent steps involve the formation of an epoxide, which is then opened regioselectively with an azide nucleophile. A series of transformations, including a second azide displacement and subsequent reductions, leads to the formation of the Oseltamivir free base, which is then converted to the phosphate salt.[6][7]

Quantitative Data Summary: Roche Industrial Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Esterification | Ethanol, Thionyl chloride | High | [1] |

| 2 | Ketalization & Mesylation | 3-Pentanone, p-Toluenesulfonic acid; then Methanesulfonyl chloride, Triethylamine | - | [1] |

| 3 | Reductive Ketal Opening | Modified Hunter conditions | - | [1] |

| 4 | Epoxidation | Potassium bicarbonate | - | [1] |

| 5 | Epoxide Opening | Sodium azide, Ammonium chloride | - | [7] |

| 6 | Aziridination | Triphenylphosphine | - | [8] |

| 7 | Aziridine Opening | 3-Pentanol, Boron trifluoride etherate | - | [1] |

| 8 | Acetylation | Acetic anhydride | - | [1] |

| 9 | Azide Reduction & Salt Formation | H₂, Pd/C; Phosphoric acid | - | [1] |

| Overall | 17-22 | [1] |

Note: Specific yields for each step of the industrial process are not consistently reported in open literature.

Synthetic Pathway Visualization

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. Oseltamivir phosphate, Ro-64-0796/002, GS-4104/002, Ro-64-0796(free base), GS-4104(free base), Tamiflu-药物合成数据库 [drugfuture.com]

- 8. researchgate.net [researchgate.net]

Oseltamivir-d3 Acid: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, a cornerstone of antiviral therapy for influenza, functions as a prodrug that is metabolically converted to its active form, Oseltamivir acid. This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses. By blocking the action of neuraminidase, Oseltamivir acid prevents the release of newly formed viral particles from infected host cells, thereby halting the spread of the infection. The deuterated form, Oseltamivir-d3 acid, serves primarily as an internal standard for analytical and research purposes, particularly in pharmacokinetic and environmental studies, and is not intended for therapeutic use. Its mechanism of action is identical to that of Oseltamivir acid. This guide provides an in-depth overview of the core mechanism of action of Oseltamivir acid, relevant quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Core Mechanism of Action: Neuraminidase Inhibition

Oseltamivir phosphate, the administered prodrug, is readily absorbed and converted by hepatic carboxylesterases to the active metabolite, Oseltamivir acid.[1][2][3] This active form is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1][4] Neuraminidase is crucial for the viral life cycle, as it cleaves sialic acid residues on the surface of the host cell, which allows for the release of progeny virions.[4][5] Oseltamivir acid, being an analogue of sialic acid, binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus blocking the release of new viral particles from the infected cell.[3][4] This action curtails the spread of the virus within the respiratory tract.[5]

The Role of this compound

This compound is a deuterated isotopologue of Oseltamivir acid. In drug development and research, deuteration is sometimes employed to alter the pharmacokinetic profile of a drug, a concept known as the "kinetic isotope effect." However, in the case of this compound, its primary and documented use is as a stable isotope-labeled internal standard for analytical methods such as mass spectrometry.[6] This allows for precise quantification of Oseltamivir acid in various biological and environmental samples. There is no evidence to suggest that this compound has a different mechanism of action or is being developed as a therapeutic agent.

Quantitative Data: Neuraminidase Inhibition

The inhibitory activity of Oseltamivir acid against influenza neuraminidase is typically quantified by its 50% inhibitory concentration (IC50). These values can vary depending on the influenza virus strain and the specific assay used.

| Influenza Virus Strain | Neuraminidase Subtype | Oseltamivir Acid IC50 (nM) | Reference |

| Influenza A/H1N1 | N1 | ~0.34 - 0.45 | [7] |

| Influenza A/H3N2 | N2 | ~0.96 | [7] |

| Influenza B | - | ~60 | [5] |

| Avian Influenza A/H5N1 | N1 | Varies | [8] |

Note: IC50 values are indicative and can show variability between different studies and assay conditions.

Experimental Protocols: Neuraminidase Inhibition Assay

The following is a generalized protocol for a fluorometric neuraminidase inhibition assay, a common method for determining the IC50 of neuraminidase inhibitors.

Objective: To determine the concentration of Oseltamivir acid required to inhibit 50% of the neuraminidase activity of a given influenza virus strain.

Materials:

-

Oseltamivir acid

-

Influenza virus stock of known titer

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[7]

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Oseltamivir acid in the assay buffer.

-

Virus Preparation: Dilute the influenza virus stock in the assay buffer to a concentration that yields a robust signal in the absence of an inhibitor.

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the diluted virus.

-

Add the serially diluted Oseltamivir acid to the respective wells. Include control wells with virus only (no inhibitor) and blank wells (buffer only).

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Add the MUNANA substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence of each well using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[9]

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of Oseltamivir acid relative to the virus-only control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Visualizations

Signaling Pathway of Neuraminidase Inhibition

References

- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]

- 4. Oseltamivir - Wikipedia [en.wikipedia.org]

- 5. Articles [globalrx.com]

- 6. Antiviral Oseltamivir Is not Removed or Degraded in Normal Sewage Water Treatment: Implications for Development of Resistance by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. benchchem.com [benchchem.com]

role of Oseltamivir-d3 Acid in influenza research

An In-depth Technical Guide on the Role of Oseltamivir-d3 Acid in Influenza Research

Introduction

Oseltamivir, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] Administered as an inactive prodrug, oseltamivir phosphate, it is rapidly metabolized in the body to its active form, oseltamivir carboxylate, also referred to as oseltamivir acid.[2][4][5] This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[4][5][6]

In the realm of influenza research and drug development, the precise quantification of oseltamivir and its active metabolite in biological matrices is paramount for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies. This is the critical role of This compound . As a stable, isotopically labeled version of the active metabolite, this compound is an indispensable tool, serving as an internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its use ensures the accuracy, precision, and reliability of quantitative data, which underpins our understanding of the drug's behavior in the body and its clinical efficacy. This guide provides a technical overview of the mechanism of oseltamivir acid, its pharmacokinetic profile, and the central role of its deuterated analog in modern influenza research.

Mechanism of Action: Neuraminidase Inhibition

The antiviral activity of oseltamivir is entirely dependent on its active metabolite, oseltamivir acid. The influenza virus neuraminidase (NA) is an enzyme on the surface of the virion that cleaves sialic acid residues from glycoproteins on the surface of the host cell.[1][2][5] This action is essential for releasing progeny virions from infected cells, allowing the virus to spread to other cells.[4][6] Oseltamivir acid acts as a competitive inhibitor of this enzyme. By mimicking the natural substrate (sialic acid), it binds tightly to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[5] This results in the aggregation of newly formed virions on the cell surface, effectively halting the spread of the infection.[6]

Caption: Oseltamivir acid competitively inhibits the viral neuraminidase enzyme, preventing viral release.

Pharmacokinetics of Oseltamivir

Oseltamivir phosphate is a prodrug that is readily absorbed after oral administration and extensively converted by hepatic esterases to the active metabolite, oseltamivir acid.[4][5] This conversion is rapid, with at least 75% of an oral dose reaching systemic circulation as the active metabolite.[4][6] The pharmacokinetic properties are linear and dose-proportional.[10]

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Acid (Active Metabolite) | Reference |

| Bioavailability | >80% (as Oseltamivir Acid) | Not Applicable | [1][2] |

| Time to Max Conc. (Tmax) | ~30 minutes | 3-5 hours | [11] |

| Elimination Half-life | 1–3 hours | 6–10 hours | [1][12] |

| Plasma Protein Binding | 42% | 3% | [2][4] |

| Metabolism | Hydrolyzed by hepatic carboxylesterases | Not further metabolized | [2][4] |

| Primary Excretion Route | Renal (as Oseltamivir Acid) | >90% via urine (glomerular filtration & tubular secretion) | [1][2] |

Core Role of this compound: An Internal Standard for Bioanalysis

The primary and most critical is its use as an internal standard (IS) for the quantitative analysis of oseltamivir acid in biological samples by LC-MS/MS.[7][13]

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. This compound is ideal because it is chemically identical to oseltamivir acid but has a slightly higher molecular weight due to the replacement of three hydrogen atoms with deuterium. The mass spectrometer can easily distinguish between the analyte and the IS based on this mass difference.

The use of an IS is crucial to correct for variations that can occur during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., injection volume variations, ion suppression). By calculating the ratio of the analyte's response to the IS's response, a highly accurate and precise measurement of the analyte's concentration can be achieved.

Experimental Protocol: Quantification of Oseltamivir Acid in Human Plasma via LC-MS/MS

This protocol is a representative methodology synthesized from established and validated methods for the simultaneous quantification of oseltamivir and its active metabolite.[7][11][13][14]

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add 50 µL of an internal standard working solution containing Oseltamivir-d5 (for the prodrug) and Oseltamivir acid-d3 (for the active metabolite).

-

Vortex the mixture for 30 seconds.

-

Condition an SPE cartridge (e.g., Oasis HLB or DVB-LP) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes and internal standards with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile/dichlorvos solution).[11][14]

-

Inject a small volume (e.g., 10 µL) of the eluate directly into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

The chromatographic separation is typically performed on a C18 reverse-phase column. The analytes are separated based on their polarity before entering the mass spectrometer.

-

The mass spectrometer operates in the positive electrospray ionization (ESI+) mode and utilizes Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

| Parameter | Setting |

| LC Column | C18 Reverse-Phase (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium Formate in Water; B: Acetonitrile. Isocratic or gradient elution (e.g., 30:70 v/v A:B).[11][14] |

| Flow Rate | 0.5 - 0.8 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Oseltamivir Acid) | m/z 285.1 → 138.1 |

| MRM Transition (Oseltamivir acid-d3) | m/z 288.3 → 200.0 |

digraph "Bioanalytical_Workflow" { graph [rankdir="TB", splines=ortho, size="10,6", dpi=72, label="Bioanalytical Workflow Using this compound", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Plasma [label="1. Human Plasma Sample\n(containing Oseltamivir Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Spike [label="2. Spike with Internal Standard\n(this compound)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="3. Solid Phase Extraction (SPE)\n(Isolate analytes from matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="4. Liquid Chromatography (LC)\n(Separation on C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="5. Tandem Mass Spectrometry (MS/MS)\n(Detection and Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="6. Data Analysis\n(Ratio of Analyte / IS Response)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Final Concentration\nof Oseltamivir Acid", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Plasma -> Spike; Spike -> SPE; SPE -> LC; LC -> MS; MS -> Data; Data -> Result; }

Caption: Workflow for quantifying Oseltamivir Acid using this compound as an internal standard.

Application in Antiviral Susceptibility Testing

While this compound's role is in quantification, the non-labeled Oseltamivir Acid is the compound of interest in antiviral susceptibility assays. The most common method is the neuraminidase inhibition (NI) assay, which determines the concentration of the drug required to inhibit 50% of the viral neuraminidase activity (IC50).[15] These assays are crucial for monitoring the emergence of drug-resistant influenza strains.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is based on widely used fluorescence-based methods.[16][17]

1. Reagent Preparation

-

Oseltamivir Acid Stock: Prepare a high-concentration stock solution of oseltamivir acid in an appropriate buffer (e.g., 2x assay buffer: 66.6 mM MES, 8 mM CaCl2, pH 6.5).[17]

-

Serial Dilutions: Perform serial dilutions of the oseltamivir acid stock to create a range of concentrations for testing.

-

Virus Preparation: Dilute influenza virus stock in assay buffer to a concentration that gives a robust signal.

-

Substrate: Use 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate.[16][17]

2. Assay Procedure

-

In a 96-well microplate, add 10 µL of each oseltamivir acid dilution.

-

Add 10 µL of the diluted virus solution to each well and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[16]

-

Add 30 µL of 100 µM MUNANA substrate to all wells to start the enzymatic reaction.

-

Incubate the plate at 37°C for 60 minutes.[16]

-

Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M glycine in 25% ethanol, pH 10.7).[16]

-

Measure the fluorescence on a microplate reader (excitation ~355 nm, emission ~460 nm).[16]

3. Data Analysis

-

Calculate the percentage of neuraminidase inhibition for each drug concentration relative to a no-drug control.

-

Plot the inhibition percentage against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

| Influenza Virus Type/Subtype | Median IC50 of Oseltamivir Acid (nM) | Reference |

| Influenza A/H1N1 | 2.5 | [6] |

| Influenza A/H3N2 | 0.96 | [6] |

| Influenza B | 60 | [6] |

| A(H1N1)pdm09 (H275Y resistant) | > 10.0 (highly reduced inhibition) | [18] |

digraph "NI_Assay_Workflow" { graph [rankdir="TB", splines=ortho, size="10,5", dpi=72, label="Neuraminidase Inhibition (NI) Assay Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Mix1 [label="1. Mix Virus (NA Source) with\nOseltamivir Acid (Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="2. Incubate at 37°C\n(Allow for enzyme binding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix2 [label="3. Add Fluorogenic Substrate\n(MUNANA)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="4. Incubate at 37°C\n(Enzymatic reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="5. Add Stop Solution", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="6. Read Fluorescence", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Calculate IC50 Value", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Mix1 -> Incubate1; Incubate1 -> Mix2; Mix2 -> Incubate2; Incubate2 -> Stop; Stop -> Read; Read -> Analyze; } Caption: Key steps in a fluorescence-based neuraminidase inhibition (NI) assay for susceptibility testing.

Conclusion

Oseltamivir acid is the engine of oseltamivir's therapeutic effect, directly targeting the influenza virus to halt its propagation. However, the ability to study this effect with confidence relies on robust analytical methods. In this context, This compound emerges as a critical, albeit behind-the-scenes, component of influenza research. Its role as an internal standard in LC-MS/MS assays is fundamental to generating the high-quality pharmacokinetic and bioequivalence data necessary for optimizing dosing regimens, evaluating new formulations, and ensuring the continued efficacy of one of our most important antiviral medications. For researchers in drug development and clinical pharmacology, this compound is not just a reagent but a key to unlocking precise and reliable data in the ongoing fight against influenza.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Oseltamivir Treatment for Influenza During the Flu Season of 2018–2019: A Longitudinal Study [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of High-Dose Oseltamivir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuraminidase inhibition assay [bio-protocol.org]

- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

The Role of Oseltamivir-d3 Acid as a Tracer in Advancing Metabolic Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

The study of drug metabolism is a cornerstone of modern pharmaceutical development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of therapeutic agents. The use of stable isotope-labeled compounds, such as Oseltamivir-d3 acid, has emerged as a powerful tool in these investigations. This technical guide provides a comprehensive overview of the application of this compound as a tracer in metabolic studies, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying metabolic pathways and experimental workflows.

Introduction to Oseltamivir and its Metabolism

Oseltamivir, commercially known as Tamiflu®, is an antiviral medication widely used for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as an inactive prodrug, Oseltamivir phosphate, which is readily absorbed from the gastrointestinal tract.[2] Following absorption, it undergoes extensive first-pass metabolism, primarily in the liver, where it is converted by carboxylesterases to its active metabolite, Oseltamivir carboxylate, also known as Oseltamivir acid.[1][3] This active form is a potent inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[1]

The high bioavailability of the active metabolite, approximately 80%, and its predictable pharmacokinetic profile make Oseltamivir an effective therapeutic agent.[4] Understanding the metabolic fate of Oseltamivir is essential for optimizing dosing regimens and assessing potential drug-drug interactions. Stable isotope labeling offers a precise method for tracing the drug's journey through the body.[5]

This compound: A Precision Tool for Metabolic Tracking

This compound is a deuterated form of Oseltamivir's active metabolite. The incorporation of deuterium, a stable isotope of hydrogen, creates a molecule that is chemically identical to the natural metabolite but has a slightly higher mass. This mass difference allows it to be distinguished from the endogenous compound by mass spectrometry, making it an ideal tracer and internal standard for quantitative analysis in biological matrices.[6][7]

The use of deuterated internal standards like this compound is critical for accurate bioanalysis as it helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.[8]

Quantitative Data from Metabolic Studies

The following tables summarize key quantitative data from studies utilizing isotopically labeled Oseltamivir and its metabolites for pharmacokinetic analysis.

Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults

| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |

| Cmax (ng/mL) | 37.1 - 65.2 | 348 - 37.1 | [9][10] |

| Tmax (hr) | 0.17 - 4 | 5 | [6][9] |

| AUC0-t (ng·h/mL) | - | - | |

| t½ (hr) | 1 - 3 | 6 - 10 | [11] |

| Oral Bioavailability (%) | >80 (as carboxylate) | - | [11] |

| Protein Binding (%) | 42 | 3 | [11] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.

Table 2: Performance Characteristics of LC-MS/MS Methods for Oseltamivir and Oseltamivir Carboxylate Quantification

| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |

| Linearity Range (ng/mL) | 0.5 - 200 | 2.0 - 800 | [12] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.30 - 0.92 | 5.22 | [13][14] |

| Mean Extraction Recovery (%) | 94.4 | 92.7 | [12] |

| Intra-day Precision (% CV) | <10 | <10 | [13] |

| Inter-day Precision (% CV) | <10 | <10 | [13] |

| Intra-day Accuracy (%) | 97 - 105 | 97 - 105 | [13] |

| Inter-day Accuracy (%) | 97 - 105 | 97 - 105 | [13] |

% CV: Percent coefficient of variation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic studies using this compound. Below are representative protocols for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from a method for the simultaneous quantification of Oseltamivir and Oseltamivir carboxylate in human plasma.[6]

1. Materials:

- Human plasma collected in tubes containing an esterase inhibitor (e.g., sodium fluoride).[7]

- This compound (internal standard).

- Solid-phase extraction cartridges (e.g., Oasis HLB).[5]

- Methanol, acetonitrile, formic acid, and water (all LC-MS grade).

- Centrifuge.

2. Procedure:

- Thaw plasma samples at room temperature.

- Spike a known volume of plasma (e.g., 200 µL) with a working solution of this compound.[6]

- Condition the SPE cartridge with methanol followed by water.

- Load the plasma sample onto the conditioned cartridge.

- Wash the cartridge with a weak organic solvent to remove interfering substances.

- Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).

- The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[6]

Protocol 2: Protein Precipitation for Plasma Samples

This is a simpler and faster alternative to SPE, suitable for high-throughput analysis.[7]

1. Materials:

- Human plasma with esterase inhibitor.

- This compound (internal standard).

- Precipitating agent (e.g., methanol or acetonitrile containing the internal standard).[7]

- Vortex mixer and centrifuge.

2. Procedure:

- Pipette a small volume of plasma (e.g., 30 µL) into a microcentrifuge tube.[7]

- Add a larger volume of the cold precipitating agent containing this compound (e.g., 100 µL of methanol).[7]

- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge at high speed (e.g., 16,000 x g) for 8-10 minutes to pellet the precipitated proteins.[7]

- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]

Protocol 3: LC-MS/MS Analysis

This protocol outlines the general conditions for the chromatographic separation and mass spectrometric detection of Oseltamivir and this compound.

1. Liquid Chromatography (LC) Conditions:

- Column: A reversed-phase C18 column is commonly used (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[6]

- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[5][6]

- Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[15]

- Injection Volume: 5 - 20 µL.

2. Mass Spectrometry (MS/MS) Conditions:

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred.[14]

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]

- MRM Transitions:

- Oseltamivir: e.g., m/z 313.1 → 225.1[7]

- Oseltamivir Carboxylate: e.g., m/z 285.3 → 138.0[7]

- This compound (OSC-d3): e.g., m/z 288.3 → 200.0[7]

- The specific mass transitions should be optimized for the instrument being used.

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Metabolic Pathway of Oseltamivir

Caption: Metabolic conversion of Oseltamivir phosphate to its active form.

Experimental Workflow for a Tracer Study

Caption: A typical experimental workflow for a metabolic study using a tracer.

Conclusion

This compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a tracer and internal standard allows for highly accurate and precise quantification of Oseltamivir and its active metabolite in biological systems. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust metabolic studies. The visualization of the metabolic pathway and experimental workflow further aids in the conceptual understanding of these complex processes. As the demand for more personalized and efficient drug development continues to grow, the application of stable isotope-labeled compounds like this compound will undoubtedly play an increasingly vital role.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Oseltamivir - Wikipedia [en.wikipedia.org]

- 12. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Commercial Sources and Technical Applications of Oseltamivir-d3 Acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. Oseltamivir-d3 Acid, a deuterated analog of Oseltamivir Acid (the active metabolite of Oseltamivir), serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic, bioequivalence, and metabolic studies of the widely used antiviral drug Oseltamivir.

This technical guide provides an in-depth overview of the commercial sources for this compound, detailed experimental protocols for its use as an internal standard, and a visualization of the molecular interactions and analytical workflows involved.

Commercial Availability of this compound

A variety of chemical suppliers and manufacturers offer this compound for research purposes. The table below summarizes key information from several commercial sources to facilitate comparison and procurement.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| Toronto Research Chemicals | O758502 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | >98% | Not Specified |

| Alsachim | 5519 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | >98% | >99% D |

| Santa Cruz Biotechnology | sc-217006 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | Not Specified | Not Specified |

| Cayman Chemical | 10009315 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | ≥98% | Not Specified |

| Clearsynth | CS-O-16781 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | Not Specified | Not Specified |

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS assays to quantify Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in biological matrices such as human plasma. Its utility is particularly prominent in bioequivalence studies.

Preparation of Internal Standard Working Solution

Accurate preparation of the internal standard working solution is fundamental to the reliability of the quantitative assay.

Materials:

-

This compound powder

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes (calibrated)

Procedure:

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount (e.g., 1 mg) of this compound powder. Dissolve the powder in a minimal amount of methanol in a Class A volumetric flask (e.g., 1 mL). Ensure complete dissolution by vortexing or sonicating. Bring the solution to the final volume with methanol. This stock solution should be stored at -20°C or below.

-

Intermediate Solution (e.g., 10 µg/mL): Allow the stock solution to equilibrate to room temperature. Using a calibrated micropipette, transfer a specific volume (e.g., 100 µL) of the stock solution into a new volumetric flask (e.g., 10 mL). Dilute to the final volume with a mixture of methanol and water (e.g., 50:50, v/v).

-

Working Solution (e.g., 100 ng/mL): From the intermediate solution, perform a further dilution to achieve the final working concentration. This concentration should be comparable to the expected analyte concentrations in the samples. For example, dilute 100 µL of the intermediate solution to 10 mL with the same diluent. The working solution is added to all calibration standards, quality control samples, and unknown samples.

LC-MS/MS Method for Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma

This protocol is a representative method for the simultaneous quantification of Oseltamivir and its metabolite using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution and vortex briefly.

-

Add 200 µL of 1% formic acid in water and vortex.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Oseltamivir: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized).

-

Oseltamivir Carboxylate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized).

-

This compound (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized, taking into account the mass shift due to deuterium).

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

Visualizations

Oseltamivir's Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir Acid. This active metabolite inhibits the neuraminidase enzyme on the surface of the influenza virus. Neuraminidase is essential for the release of newly formed virus particles from infected host cells. By blocking this enzyme, Oseltamivir prevents the spread of the virus.

Caption: Oseltamivir's inhibition of viral neuraminidase.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of Oseltamivir and its metabolite in plasma samples using this compound as an internal standard.

Caption: Workflow for Oseltamivir quantification.

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Oseltamivir Acid using Oseltamivir-d3 Acid in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir. The method utilizes a deuterated internal standard, Oseltamivir-d3 Acid, to ensure accuracy and precision in complex biological matrices such as human plasma. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric conditions for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Oseltamivir is a widely used antiviral medication for the treatment and prophylaxis of influenza A and B virus infections.[1] As a prodrug, it is rapidly hydrolyzed in the body by esterases to its active form, Oseltamivir Acid (Oseltamivir Carboxylate).[1][2] Accurate quantification of this active metabolite in biological fluids is crucial for pharmacokinetic assessments, dose-response studies, and bioequivalence trials. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. This method employs this compound as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in sample processing and instrument response, thereby enhancing the reliability of the results.

Experimental Protocols

-

Analytes: Oseltamivir Acid, this compound

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Additives: Formic acid, ammonium formate.

-

Biological Matrix: Blank human plasma.

-

Extraction: Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB) or protein precipitation (PPT) reagents (e.g., trichloroacetic acid or acetonitrile).

A solid-phase extraction approach is often utilized for sample clean-up.[3][4]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 200 µL of human plasma, add the internal standard (this compound) solution. Vortex and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol or an appropriate mixture of organic solvent and water.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic separation is typically achieved on a C18 column.[3][4]

| Parameter | Condition |

| Column | Symmetry C18 (100 mm x 4.6 mm, 5 µm) or equivalent[4] |

| Mobile Phase A | 10 mM Ammonium Formate in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient | Isocratic elution with 70% Acetonitrile[4] |

| Flow Rate | 0.6 - 0.7 mL/min |

| Column Temperature | 40°C[5] |

| Injection Volume | 2-10 µL[5] |

The analysis is performed on a triple-quadrupole tandem mass spectrometer using electrospray ionization in positive mode (ESI+).[3][4]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4000 V |

| Temperature | 400°C |

| Dwell Time | 200 ms |

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Oseltamivir Acid and its deuterated internal standard.

Table 1: MRM Transitions and Compound-Dependent Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Oseltamivir Acid | 285.1 | 138.1 | 15.0 | 25.0 |

| This compound | 288.1 | 138.1 | 15.0 | 25.0 |

Note: The product ion for this compound can vary depending on the position of the deuterium labels. The transition 288.1 → 138.1 is a commonly cited example.[6]

Table 2: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 2.0 - 800 ng/mL[7] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[7] |

| Intra- and Inter-day Precision | < 15% |

| Accuracy | 85 - 115% |

| Extraction Recovery | > 90%[4] |

Visualizations

Caption: Analytical workflow for Oseltamivir Acid quantification.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Oseltamivir Acid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The protocol is well-suited for applications in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies of Oseltamivir.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 3. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Oseltamivir Carboxylate in Human Plasma using Oseltamivir-d3 Acid by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of oseltamivir carboxylate, the active metabolite of the antiviral prodrug oseltamivir, in human plasma. The methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Oseltamivir-d3 Acid, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies and therapeutic drug monitoring. Sample preparation is achieved through a straightforward protein precipitation or solid-phase extraction, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer.

Introduction

Oseltamivir is an antiviral medication primarily used to treat and prevent influenza A and B infections.[1][2] As a prodrug, it is rapidly metabolized in the body by hepatic carboxyesterases to its active form, oseltamivir carboxylate.[1] Accurate quantification of oseltamivir carboxylate in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1][3] This application note presents a validated LC-MS/MS method employing this compound as an internal standard for the reliable quantification of oseltamivir carboxylate in human plasma. The use of a deuterated internal standard minimizes variability due to matrix effects and extraction efficiency, leading to more accurate and precise results.

Experimental Protocols

Materials and Reagents

-

Oseltamivir Carboxylate analytical standard

-

This compound (internal standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ammonium Formate

-

Ultrapure Water

-

Human Plasma (with sodium fluoride to inhibit esterase activity)[2][4]

Sample Preparation: Protein Precipitation[2][4][5]

-

Thaw plasma samples on ice.

-

To a 30 µL aliquot of plasma, add 100 µL of methanol containing the internal standard, this compound, at a concentration of 100 ng/mL.[2]

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples at 16,000 x g for 8 minutes to precipitate proteins.[2]

-

Carefully collect the supernatant for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)[1][3][6]

-

To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution.[1]

-

Add 500 µL of 1.0% formic acid in water and vortex.[1]

-

Centrifuge the sample at 3204 x g for 2 minutes.[1]

-

Condition an appropriate SPE cartridge (e.g., DVB-LP) with 1 mL of methanol followed by 1 mL of water.[1][3]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1% formic acid in water.[1]

-

Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile:water).

Liquid Chromatography Conditions

-

Column: A C18 analytical column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is suitable for separation.[1][3]

-

Mobile Phase A: 10 mM Ammonium Formate in water or 2.5 mM Formic Acid in water.[2][3]

-

Injection Volume: 10 µL.[2]

-

Gradient: A gradient elution may be used to optimize separation and reduce run time.

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor-to-product ion transitions for oseltamivir carboxylate and its deuterated internal standard are monitored.

Data Presentation

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Oseltamivir Carboxylate | 285.1 - 285.3 | 138.0 - 138.1 |